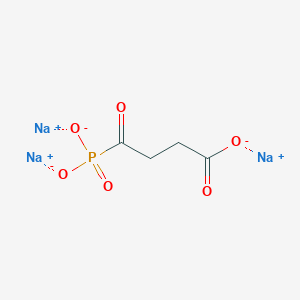

Succinyl phosphonate trisodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Metalloenzyme Interaction

Succinyl phosphonate trisodium salt is relevant in the context of metalloenzymes. For instance, foscarnet, a trisodium salt, interacts with carbonic anhydrase isozymes, acting either as an activator or inhibitor. This interaction has been kinetically investigated, and the X-ray structure of its adduct with human carbonic anhydrase I has been resolved. It serves as an example of a phosphonate zinc-binding group in metalloenzyme inhibitors (Temperini, Innocenti, Guerri, Scozzafava, Rusconi, & Supuran, 2007).

Coordination Chemistry

The coordination behavior of phosphonoformate trisodium salt is a field of interest in chemistry. This compound selectively inhibits the pyrophosphate binding site on viral polymerases, being used as an antiviral medication. However, its coordination behavior with (earth) alkaline and transition metals remains under-explored, with recent insights reported in this area (Martens, Mastropierro, Cutolo, Colamonico, Barile, Capriati, & Karaghiosoff, 2019).

Drug Delivery Systems

Succinyl phosphonate trisodium salt has applications in drug delivery systems. Ionic hydrogels based on chitosan cross-linked with 6-phosphogluconic trisodium salt exhibit first-order release kinetics. These hydrogels are non-toxic, don't cause dermal irritation, have adequate adhesion force, and can be used as drug vehicles for topical administration or wound dressings (Martínez-Martínez, Rodríguez-Berna, González-Álvarez, Hernández, Corma, Bermejo, Merino, & González-Álvarez, 2018).

Environmental Chemistry

Phosphonates, which include trisodium salts, are extensively used as chelating agents and scale inhibitors in various technical and industrial applications. Their environmental behavior is unique due to strong surface interactions, resulting in significant removal in technical and natural systems. Further study in this area, including speciation of these compounds, is needed (Nowack, 2003).

Water Treatment

Organic (poly)phosphonates, including certain trisodium salts, are employed as mineral scale and corrosion inhibitors in water treatment. Understanding their precipitation phenomena and the formation of complexes, such as with calcium, is crucial for optimizing their use in industrial applications (Demadis & Katarachia, 2004).

Heavy Metal Uptake

A phosphonate-rich organosilica layered hybrid material made of 3-(trihydroxysilyl)propyl methylphosphonate, monosodium salt, shows high metal uptake capacity for heavy metal ions like Cu(2+), Pb(2+), and Cd(2+). This capability can be significant for environmental applications, such as water purification and heavy metal ion removal (Daikopoulos, Bourlinos, Georgiou, Deligiannakis, Zbořil, & Karakassides, 2014).

Propriétés

IUPAC Name |

trisodium;4-oxo-4-phosphonatobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7O6P.3Na/c5-3(6)1-2-4(7)11(8,9)10;;;/h1-2H2,(H,5,6)(H2,8,9,10);;;/q;3*+1/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBOYEUINLIJDF-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)P(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Na3O6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Succinyl phosphonate trisodium salt | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-chlorophenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2413879.png)

![8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione](/img/structure/B2413881.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B2413882.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2413887.png)

![N-(3-chloro-4-methylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2413888.png)

![3-phenyl-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2413899.png)

![1-(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)-2,2-dimethyl-1-propanone](/img/structure/B2413902.png)